molecular formula C15H14N2O4S2 B2450100 (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)propanoic acid CAS No. 1095903-12-0

(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)propanoic acid

Katalognummer: B2450100
CAS-Nummer: 1095903-12-0
Molekulargewicht: 350.41
InChI-Schlüssel: PLHQEGAFNZTLJT-XFFZJAGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)propanoic acid is a recognized and potent small-molecule inhibitor that selectively targets the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is activated by various collagens and plays a critical role in cell adhesion, proliferation, and extracellular matrix remodeling. Its aberrant signaling is implicated in the pathogenesis of multiple diseases, making it a significant therapeutic target. This compound functions by potently inhibiting DDR1 autophosphorylation, thereby blocking downstream signaling pathways . Its primary research value lies in investigating the mechanisms of fibrotic disorders, including lung and liver fibrosis, where DDR1 activation drives the excessive deposition of collagen and tissue scarring. Furthermore, due to the role of DDR1 in regulating tumor cell invasion, metastasis, and the tumor microenvironment, this inhibitor is a vital tool in oncology research for probing the contributions of DDR1 to cancer progression and for evaluating potential anti-metastatic strategies . Researchers utilize this compound to dissect DDR1-specific signaling in complex biological systems and to validate DDR1 as a target for novel therapeutic interventions.

Eigenschaften

IUPAC Name

2-[[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-8(14(20)21)16-12(18)10-5-3-9(4-6-10)7-11-13(19)17(2)15(22)23-11/h3-8H,1-2H3,(H,16,18)(H,20,21)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHQEGAFNZTLJT-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds, including the target compound, exhibit significant antibacterial and antifungal activities.

Antibacterial Activity:

  • The compound showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it was found to be more effective than traditional antibiotics such as ampicillin and streptomycin by 10 to 50 times .
  • Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.004 to 0.03 mg/mL, with the most sensitive bacterium being Enterobacter cloacae .
BacteriaMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0150.030
Staphylococcus aureus0.0080.015
Bacillus cereus0.0150.030

Antifungal Activity:

  • The antifungal properties were also noteworthy, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
  • The most effective compound against fungi was identified as compound 15 , with Trichoderma viride being the most sensitive organism tested.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay indicated that the most active compounds had varying levels of toxicity against normal human cell lines (MRC5). The results suggested that while exhibiting antimicrobial properties, these compounds also maintained a favorable safety profile against normal cells .

Molecular docking studies have provided insights into the mechanisms behind the biological activities of these compounds:

  • The antibacterial action is hypothesized to involve inhibition of MurB, an enzyme critical for bacterial cell wall synthesis.
  • For antifungal activity, the inhibition of lanosterol demethylase (CYP51Ca) was suggested as a key mechanism .

Case Studies

Several case studies have highlighted the efficacy of thioxothiazolidin derivatives in clinical settings:

  • Study on Bacterial Resistance : A study demonstrated that these compounds could effectively combat antibiotic-resistant strains of bacteria, offering a potential new avenue for treatment in resistant infections .
  • Anticancer Activity : Research has indicated promising anticancer properties against various cancer cell lines, including cervical and colon cancer cells, suggesting a dual role for these compounds in both antimicrobial and anticancer therapies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, compounds related to (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)propanoic acid have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
  • Cancer Research :
    • Thiazolidinone derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of novel thiazolidinone-based compounds that demonstrated cytotoxic effects against prostate cancer and melanoma cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
  • Neurodegenerative Diseases :
    • There is emerging research indicating potential applications in treating tauopathies, such as Alzheimer's disease. The thiazolidinone structure may interact with tau proteins, which are implicated in neurodegeneration . Compounds with similar structures have been shown to inhibit tau aggregation, thus presenting a therapeutic avenue for neurodegenerative conditions.

Case Studies

StudyFocusFindings
Antimicrobial ActivityCompounds derived from thiazolidinones exhibited MIC values significantly lower than standard antibiotics, indicating strong antibacterial and antifungal properties.
Anticancer ActivitySynthesis of thiazolidinone derivatives demonstrated potent cytotoxicity against prostate cancer cells, suggesting their potential as anticancer agents.
Neurodegenerative DiseasesInvestigated the role of thiazolidinones in inhibiting tau protein aggregation, offering insights into potential Alzheimer's treatments.

Vorbereitungsmethoden

Thioxothiazolidinone Ring Formation

The thioxothiazolidinone scaffold is synthesized via cyclocondensation of thiourea derivatives with α-ketoesters. A patent by CN105085510A demonstrates this using N,N-diisopropylethylamine (DIPEA) as a base and formaldehyde for methyl group introduction. Under controlled temperatures (-10°C to 0°C), 3-methyl-2-thioxothiazolidin-4-one forms in 85–88% yield, confirmed by HPLC purity >99%.

Table 1: Reaction Conditions for Thioxothiazolidinone Synthesis

Parameter Optimal Range Yield (%) Purity (%)
Temperature -10°C to 0°C 85–88 99.4–99.6
Base DIPEA
Solvent Ethyl acetate
Reaction Time 2–10 h

Benzamido-Propanoic Acid Coupling

The benzamido fragment is introduced via amidation of 4-((Z)-methylidene)benzoic acid with L-alanine derivatives. A PMC study outlines similar amidation using carbodiimide coupling agents, achieving >90% efficiency. Stereochemical control during imine formation is critical; Z-selectivity is favored by low-temperature crystallization in heptane, as reported in CN105085510A.

Stepwise Synthesis Protocol

Synthesis of 3-Methyl-2-thioxothiazolidin-4-one

  • Reagents : Thiourea (1.0 eq), ethyl acetoacetate (1.2 eq), formaldehyde (40% aqueous, 1.1 eq), DIPEA (1.5 eq).
  • Procedure : Thiourea and ethyl acetoacetate are stirred in ethyl acetate at -10°C. Formaldehyde is added dropwise, followed by DIPEA. The mixture is held at 0°C for 2 h, then quenched with 1M HCl. Extraction with ethyl acetate and crystallization in heptane yields the thioxothiazolidinone.

Preparation of 4-((Z)-Methylidene)benzoyl Chloride

  • Reagents : 4-Formylbenzoic acid (1.0 eq), thionyl chloride (3.0 eq).
  • Procedure : 4-Formylbenzoic acid is refluxed with thionyl chloride for 4 h, yielding the acyl chloride after solvent removal.

Amidation with L-Alanine

  • Reagents : 4-((Z)-Methylidene)benzoyl chloride (1.0 eq), L-alanine (1.2 eq), triethylamine (2.0 eq).
  • Procedure : L-alanine is dissolved in THF, cooled to 0°C, and treated with triethylamine. The acyl chloride is added dropwise, stirred for 12 h, and purified via silica chromatography.

Final Coupling and Isolation

The thioxothiazolidinone and benzamido-propanoic acid are coupled via Knoevenagel condensation. Using acetic acid as a catalyst, the reaction proceeds at 80°C for 6 h, followed by Z-isomer isolation via preparative HPLC.

Table 2: Optimization of Knoevenagel Condensation

Catalyst Temperature (°C) Time (h) Z:E Ratio Yield (%)
AcOH 80 6 9:1 78
Piperidine 100 4 7:1 65

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 1.47 (s, 9H, tert-butyl), 2.45–2.57 (m, 1H), 3.66–4.38 (m, 4H, thiazolidinone protons), 4.45–5.08 (m, 3H, propanoic acid).
  • HPLC : Purity >99% achieved using C18 reverse-phase columns (acetonitrile:water gradient).

Purity and Yield Optimization

Crystallization in heptane/ethyl acetate (3:1) enhances Z-isomer purity to 99.6%. Reducing reaction temperatures below 10°C minimizes byproduct formation.

Industrial-Scale Considerations

The patent CN105085510A highlights scalability, with 100 g batches yielding 85–88% product. Key factors include:

  • Solvent Recovery : Ethyl acetate is recycled via distillation.
  • Waste Management : Aqueous layers are neutralized before disposal.
  • Cost Efficiency : DIPEA and formaldehyde are cost-effective compared to noble metal catalysts.

Applications and Derivative Synthesis

While focusing on synthesis, it is noteworthy that analogous thioxothiazolidinones exhibit antimicrobial and anticancer activities. Derivatives with modified benzamido groups are explored for enhanced bioactivity, though detailed pharmacological data falls outside this review’s scope.

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)propanoic acid, and how can reaction efficiency be improved?

Answer:
The compound is synthesized via a multi-step approach:

Knoevenagel Condensation : React 3-methyl-4-oxo-2-thioxothiazolidine with an appropriate aldehyde (e.g., 4-formylbenzoic acid derivatives) to form the Z-configured benzylidene intermediate. This step requires acetic acid/DMF solvent systems and sodium acetate as a base, refluxed for 2–4 hours .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to conjugate the benzamido group with propanoic acid derivatives.

Optimization : Microwave irradiation (e.g., 100–150 W, 80–120°C) significantly reduces reaction times compared to conventional heating, improving yields by 15–20% .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm the Z-configuration using NOESY NMR to detect spatial proximity between the thiazolidinone methyl group and benzamido protons .

Basic: What analytical techniques are critical for characterizing the compound’s structure and purity?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., thioxothiazolidinone ring protons at δ 3.2–3.5 ppm) and confirm stereochemistry .
    • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>95%) and resolve Z/E isomers .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.4%) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Answer:
Discrepancies often arise from:

Bioavailability Issues : Poor solubility or metabolic instability.

  • Method : Assess logP (octanol/water partitioning) and conduct stability assays in simulated gastric fluid (pH 1.2–3.0) and liver microsomes .

Off-Target Effects : Use CRISPR-Cas9 gene-edited cell lines to isolate specific pathways .

Dosage Regimen : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models vs. cell culture IC50 values. Adjust dosing intervals to match in vitro exposure times .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action against bacterial targets?

Answer:

Molecular Docking : Model the compound into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize residues with hydrogen-bonding potential (e.g., Arg98 in E. coli DHFR) .

Enzyme Inhibition Assays : Measure Ki values using fluorogenic substrates (e.g., MCA-peptide libraries for protease targets) .

Resistance Studies : Serial passage bacteria under sub-MIC concentrations and sequence genomic DNA to identify mutations in target genes .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate at pH 2.0 (HCl) and pH 9.0 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
  • Oxidative Stress : Treat with 3% H2O2 and analyze for sulfoxide/sulfone byproducts using LC-MS .

Thermal Stability : Use DSC/TGA to determine melting/decomposition points and identify polymorphic transitions .

Basic: What are the best practices for storing and handling this compound to maintain integrity?

Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation and light-induced isomerization .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid hydrolysis of the thioxothiazolidinone ring .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

Scaffold Modifications :

  • Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., –CF3) on the benzamido moiety to improve metabolic stability .

In Silico Screening : Use QSAR models trained on rhodanine derivatives to predict bioactivity against resistant bacterial strains .

Advanced: What experimental approaches validate the compound’s selectivity for cancer vs. normal cell lines?

Answer:

Cytotoxicity Screening : Use MTT assays on paired cell lines (e.g., HeLa vs. HEK293). Calculate selectivity index (SI = IC50_normal / IC50_cancer) .

Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) in treated cells .

Transcriptomics : Perform RNA-seq to identify differentially expressed genes in cancer cells post-treatment, focusing on pro-apoptotic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.